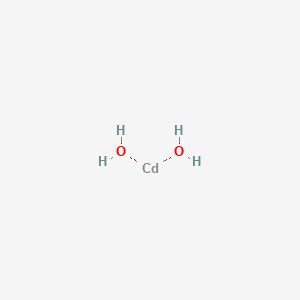

Cadmium hydroxide (Cd(OH)2)

描述

Significance of Cadmium Hydroxide (B78521) in Contemporary Chemical Sciences

Cadmium hydroxide holds a notable position in modern chemical sciences due to its versatile properties and applications. It is recognized as a crucial material for supercapacitor electrodes owing to its distinct electrochemical characteristics. espublisher.com Its role as a precursor in the synthesis of other important cadmium compounds, such as cadmium oxide (CdO) and cadmium sulfide (B99878) (CdS), further underscores its significance. smolecule.com These derived materials have applications in solar cells, sensors, and photocatalysis. smolecule.com

In the realm of energy storage, Cd(OH)₂ is a fundamental component of nickel-cadmium (Ni-Cd) batteries, valued for its high energy density and long lifespan. espublisher.com Furthermore, its semiconducting properties, with a wide direct band gap of approximately 3.2-3.4 eV, make it a subject of interest for optoelectronic applications. researchgate.netresearchgate.net The compound's ability to form various nanostructures, such as nanowires and nanoflakes, opens up possibilities for novel applications in nanotechnology. google.comresearchgate.net

Historical Trajectories and Milestones in Cadmium Hydroxide Research

The discovery of cadmium itself dates back to 1817 by Friedrich Stromeyer and Karl Samuel Leberecht Hermann in Germany as an impurity in zinc carbonate. wikipedia.org The synthesis and characterization of its compounds, including cadmium hydroxide, followed. A primary method for producing cadmium hydroxide involves treating an aqueous solution of a cadmium salt, like cadmium nitrate (B79036), with sodium hydroxide. wikipedia.org

A significant historical application that drove research into cadmium hydroxide was its use in the electrodes of nickel-cadmium (Ni-Cd) and silver-cadmium (B8523530) storage batteries. wikipedia.orgnih.gov In these batteries, Cd(OH)₂ is generated at the anode during discharge. wikipedia.org

More recently, research has shifted towards the synthesis and application of cadmium hydroxide at the nanoscale. The development of methods to produce Cd(OH)₂ nanowires, for instance, has been a notable milestone, as these structures exhibit enhanced properties for applications like supercapacitors. google.comrsc.org The exploration of different synthesis techniques, such as hydrothermal methods and chemical bath deposition, has allowed for the creation of various morphologies of cadmium hydroxide, each with unique properties and potential uses. researchgate.netespublisher.com

Data Tables

Physicochemical Properties of Cadmium Hydroxide

| Property | Value |

| Chemical Formula | Cd(OH)₂ |

| Molar Mass | 146.43 g/mol wikipedia.org |

| Appearance | White crystalline powder smolecule.comchemicalbook.com |

| Density | 4.79 g/cm³ wikipedia.orgchemicalbook.com |

| Melting Point | Decomposes at 130 °C, complete at 300 °C wikipedia.org |

| Solubility in Water | 0.026 g/100 mL wikipedia.orgchemicalbook.com |

| Crystal Structure | Hexagonal wikipedia.org |

| Band Gap | 3.2-3.4 eV researchgate.netresearchgate.net |

Reported Supercapacitor Performance of Cadmium Hydroxide Nanostructures

| Nanostructure | Synthesis Method | Specific Capacitance | Cycling Stability |

| Nanowires | Chemical Bath Deposition | 267 F g⁻¹ at 5 mV s⁻¹ rsc.org | 86% retention after 1000 cycles rsc.org |

| Nanowires | Chemical Bath Deposition | 356 F g⁻¹ at 1 A g⁻¹ espublisher.comespublisher.com | 74% retention after 5000 cycles espublisher.comespublisher.com |

| Nanocomposites (CdO/Cd(OH)₂) | Not specified | 145 F g⁻¹ at 2.0 A g⁻¹ espublisher.com | Not specified |

属性

IUPAC Name |

cadmium;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2H2O/h;2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYPBSADJSJKMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Cd] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066671 | |

| Record name | Cadmium hydroxide (Cd(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White solid; Absorbs carbon dioxide from air; [Hawley] White powder; [Merck Index] | |

| Record name | Cadmium hydroxide (Cd(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21041-95-2 | |

| Record name | Cadmium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021041952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium hydroxide (Cd(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium hydroxide (Cd(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cadmium Hydroxide Nanostructures

Precipitation-Based Synthesis of Cadmium Hydroxide (B78521)

Precipitation is a foundational chemical technique for synthesizing insoluble compounds from a solution. For cadmium hydroxide, this typically involves the reaction between a soluble cadmium salt and a hydroxide source, leading to the formation of a solid precipitate. The simplicity and scalability of this approach make it highly attractive for large-scale production.

Conventional chemical precipitation is one of the most straightforward and widely used methods for producing cadmium hydroxide. netsolwater.com The process is based on exceeding the solubility product of Cd(OH)₂ in a solution, causing it to precipitate. This is typically achieved by increasing the pH of an aqueous solution containing dissolved cadmium ions. netsolwater.comitrcweb.org

The general reaction involves a soluble cadmium salt, such as cadmium nitrate (B79036) (Cd(NO₃)₂) or cadmium acetate (B1210297) (Cd(CH₃COO)₂), and a base that serves as the hydroxide ion (OH⁻) source. chalcogen.rorsc.org Common precipitating agents include alkaline solutions like sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂). netsolwater.comitrcweb.org When the alkaline solution is added to the cadmium salt solution, the increase in hydroxide ion concentration causes the formation of insoluble cadmium hydroxide, which can then be separated from the solution by filtration or centrifugation. netsolwater.com The resulting white precipitate is typically cadmium hydroxide, which can be subsequently dried or processed further. chalcogen.roallmultidisciplinaryjournal.com For instance, trigonal Cd(OH)₂ can be precipitated as a single phase at room temperature by adding an aqueous solution of a hydroxide source to an ethanolic solution of cadmium acetate. researchgate.net

While conventional precipitation is effective for bulk synthesis, controlling the morphology of the resulting nanostructures requires careful manipulation of reaction parameters. researchgate.net The size, shape, and dimensionality of Cd(OH)₂ nanoparticles are highly dependent on the preparation conditions. allmultidisciplinaryjournal.comresearchgate.net Factors such as the concentration of precursors, the rate of addition of reactants, pH, and temperature can be fine-tuned to modulate the morphology. allmultidisciplinaryjournal.com

By carefully controlling these variables, specific nanostructures like nanowires can be synthesized. One approach involves the slow, drop-wise addition of a sodium hydroxide solution to a cadmium nitrate solution at room temperature. google.com This controlled reaction, carried out over an extended period, facilitates the anisotropic growth of nanowires without the need for surfactants or templates. google.com The resulting nanowires can be harvested after the reaction period, washed with distilled water and ethanol (B145695), and dried in air. google.com This method highlights how precise control over reaction kinetics in a simple precipitation setup can yield uniform, one-dimensional nanostructures.

Table 1: Parameters for Controlled Precipitation of Cd(OH)₂ Nanowires This table presents typical reaction conditions for synthesizing cadmium hydroxide nanowires via a controlled precipitation method at room temperature.

| Parameter | Value | Source |

| Cadmium Precursor | 0.5 M Cadmium Nitrate (Cd(NO₃)₂) | google.com |

| Hydroxide Source | 0.5 M Sodium Hydroxide (NaOH) | google.com |

| Reaction Temperature | Room Temperature | google.com |

| Reaction Time | 48 hours | google.com |

| Resulting Morphology | Nanowires | google.com |

Conventional Precipitation Techniques

Hydrothermal Synthesis of Cadmium Hydroxide

Hydrothermal synthesis has emerged as a powerful and versatile tool for fabricating a wide array of anisotropic nanomaterials. d-nb.infoacs.org This method utilizes aqueous solutions in sealed vessels (autoclaves) at elevated temperatures and pressures. These conditions can facilitate unique chemical reactions and crystallization pathways that are not accessible through conventional routes, allowing for precise control over the size, shape, and crystallinity of the resulting nanostructures. d-nb.infoacs.org

To achieve one-dimensional (1D) growth, such as nanowires or nanobelts, the hydrothermal method can be combined with structure-directing agents. The polyol-assisted hydrothermal process is one such effective technique. In this method, a polyol, such as ethylene (B1197577) glycol, is used as a solvent or co-solvent. The high viscosity of the polyol can influence the diffusion and attachment of precursor species, promoting anisotropic growth along a specific crystal axis.

For example, Cd(OH)₂ nanobelts have been successfully synthesized using a polyol method where a solution of cadmium acetate and sodium hydroxide is loaded into an autoclave with glycol. d-nb.info The mixture is then heated to a relatively low temperature, such as 100°C, and maintained for several hours. d-nb.info This process yields high quantities of nanobelts with thicknesses around 40 nm and lengths extending up to several hundred micrometers. d-nb.info The use of the polyol is critical for achieving the belt-like morphology. d-nb.info

Table 2: Research Findings on Polyol-Assisted Hydrothermal Synthesis of Cd(OH)₂ Nanobelts This table summarizes the experimental details and outcomes for synthesizing Cd(OH)₂ nanobelts.

| Parameter | Description | Source |

| Cadmium Precursor | Cadmium Acetate (Cd(CH₃COO)₂) | d-nb.info |

| Hydroxide Source | Sodium Hydroxide (NaOH) | d-nb.info |

| Assisting Agent | Glycol | d-nb.info |

| Temperature | 100 °C | d-nb.info |

| Reaction Time | 6 hours | d-nb.info |

| Product Dimensions | ~40 nm thickness, length up to several hundred micrometers | d-nb.info |

A novel hydrothermal strategy involves the direct growth of cadmium hydroxide nanostructures on a cadmium metal substrate. In this approach, a cadmium foil serves dual purposes: it is the source of the cadmium ions (Cd²⁺) and the substrate upon which the nanostructures grow. cityu.edu.hkingentaconnect.com This in-situ method avoids the need for separate cadmium salt precursors.

In a typical procedure, a cleaned cadmium foil is placed in an alkaline aqueous solution containing an oxidizing agent, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), and sealed in a Teflon-lined autoclave. cityu.edu.hkingentaconnect.com During the hydrothermal treatment, the surface of the cadmium foil is oxidized to Cd²⁺. cityu.edu.hk These newly formed ions then react in-situ with the hydroxide ions (OH⁻) in the alkaline solution to form Cd(OH)₂. cityu.edu.hk The Cd(OH)₂ precipitates directly onto the surface of the foil and, under the controlled hydrothermal conditions, grows into well-defined nanostructures. This technique has been used to produce uniform, single-crystalline hexagonal Cd(OH)₂ nanoplates with thicknesses ranging from 30 to 80 nm and lateral lengths of 80 to 200 nm. cityu.edu.hkingentaconnect.com

Table 3: Research Findings on Direct Hydrothermal Growth of Cd(OH)₂ Nanoplates This table outlines the conditions and results for growing Cd(OH)₂ nanoplates directly on a cadmium substrate.

| Parameter | Description | Source |

| Cadmium Source | Cadmium (Cd) foil | cityu.edu.hkingentaconnect.com |

| Substrate | Cadmium (Cd) foil | cityu.edu.hkingentaconnect.com |

| Oxidizing Agent | Ammonium Persulfate ((NH₄)₂S₂O₈) | cityu.edu.hkingentaconnect.com |

| Medium | Alkaline solution | cityu.edu.hk |

| Product Morphology | Hexagonal Nanoplates | cityu.edu.hkingentaconnect.com |

| Product Dimensions | 30–80 nm thickness, 80–200 nm lateral length | cityu.edu.hkingentaconnect.com |

The composite-hydroxide-mediated (CHM) approach is a versatile, solvent-based method that utilizes a molten mixture of hydroxides as the reaction medium. researchgate.net This technique typically employs a eutectic mixture of sodium hydroxide (NaOH) and potassium hydroxide (KOH), which becomes a molten solvent at temperatures around 200°C. researchgate.net The synthesis is conducted at ambient pressure without the need for surfactants or capping agents. researchgate.net

To synthesize cadmium hydroxide nanostructures via the CHM method, a cadmium salt is introduced into the molten NaOH/KOH mixture. The metallic salt reacts with the molten hydroxides to form the insoluble Cd(OH)₂. The properties of the final product can be controlled by varying the reaction time. Research has shown that polycrystalline cadmium hydroxide nanomaterials with a spherical morphology can be synthesized using this method. researchgate.net Studies exploring the influence of growth time revealed that uniform distribution of these spherical structures is dependent on the reaction duration, with experiments conducted for periods ranging from 12 to 48 hours. researchgate.net X-ray diffraction analysis has confirmed the formation of hexagonal and monoclinic phases of cadmium hydroxide through this route. researchgate.net

Table 4: Effect of Growth Time on Cd(OH)₂ Synthesis via CHM Approach This table shows the effect of varying reaction times on the synthesis of cadmium hydroxide nanostructures using the composite-hydroxide-mediated (CHM) method at 200°C.

| Reaction Time | Observed Morphology/Product Characteristics | Source |

| 12 hours | Formation of spherical nanostructures | researchgate.net |

| 24 hours | Time-dependent uniform distribution of spherical morphology | researchgate.net |

| 36 hours | Continued uniform distribution of spherical morphology | researchgate.net |

| 48 hours | Stable formation of desired nanomaterials | researchgate.net |

Direct Growth Approaches on Cadmium Substrates

Electrochemical Fabrication of Cadmium Hydroxide

Electrochemical methods are pivotal in the creation of cadmium hydroxide nanostructures, offering precise control over the deposition process. These techniques are widely used for creating thin films and nanostructures with desirable electrochemical properties.

Electrochemical Deposition Techniques

Electrochemical deposition is a versatile method for synthesizing cadmium hydroxide thin films. This process typically involves a three-electrode system, with a working electrode where the Cd(OH)2 is deposited, a counter electrode, and a reference electrode. The deposition can be carried out potentiostatically, by applying a constant potential, or galvanostatically, with a constant current.

For instance, Cd(OH)2 thin films can be cathodically deposited from an aqueous solution of cadmium nitrate. espublisher.com The application of a specific cathodic potential initiates the reduction of nitrate ions, leading to an increase in the local pH at the electrode surface and subsequent precipitation of Cd(OH)2. The deposited films can then be annealed to form cadmium oxide (CdO) thin films. espublisher.com One study reported using a cathodic potential of 2.3 V for 10 minutes to deposit Cd(OH)2, which was later annealed at 400°C for 4 hours to obtain CdO. espublisher.com

The electrochemical deposition of cobalt hydroxide (Co(OH)2) nanoplates has been successfully achieved on a conducting cadmium oxide (CdO) base-electrode, which was initially synthesized via a spray pyrolysis method. arabjchem.org This highlights the use of electrodeposition to create composite materials with enhanced electrochemical performance for applications like supercapacitors. arabjchem.org

Chemical Bath Deposition (CBD) for Nanowire Architectures

Chemical Bath Deposition (CBD) is a simple, cost-effective, and scalable method for producing large-area, uniform thin films and nanostructures at or near room temperature. rsc.org This technique is particularly effective for synthesizing one-dimensional nanostructures like nanowires.

In a typical CBD process for Cd(OH)2 nanowires, a substrate is immersed in an aqueous bath containing a cadmium salt (e.g., cadmium chloride) and a complexing agent like ammonia (B1221849). espublisher.com The ammonia serves to control the release of Cd2+ ions, preventing rapid precipitation and promoting the slow, controlled growth of nanowires on the substrate. espublisher.com Studies have shown the successful synthesis of Cd(OH)2 nanowires on stainless steel substrates at room temperature. rsc.orgespublisher.comespublisher.com These nanowires can form interconnected, porous networks with a high specific surface area, which is advantageous for applications such as supercapacitors. espublisher.comespublisher.com For example, Cd(OH)2 nanowires with a specific surface area of 23.96 m²/g have been produced, exhibiting a specific capacitance of 356 F/g. espublisher.comespublisher.com

The CBD method is valued for its ability to produce pinhole-free and uniform deposits because the fundamental building blocks are ions. rsc.org The resulting nanowire bundles consist of smaller-diameter nanowires, creating a high-surface-area architecture beneficial for supercapacitor applications. rsc.orgrsc.org

Green Synthesis Approaches for Cadmium Hydroxide Nanomaterials

Green synthesis has emerged as an eco-friendly and cost-effective alternative to conventional chemical and physical methods for nanoparticle fabrication. This approach utilizes biological entities like plant extracts, which contain biomolecules that act as reducing and capping agents.

The synthesis of cadmium oxide (CdO) nanoparticles, which can be derived from cadmium hydroxide precursors, has been demonstrated using various plant extracts. For instance, extracts from olive leaves, Tinospora Cardifolia, Rhododendron arboretum, and Pichrorhiza Kurroa have been used to synthesize CdO nanoparticles. biointerfaceresearch.comworldresearchersassociations.com The biomolecules present in these extracts, such as alkaloids and flavonoids, are believed to be responsible for the reduction of cadmium ions and the stabilization of the resulting nanoparticles. biointerfaceresearch.com

In one method, cadmium sulfate (B86663) solution is mixed with a plant extract, and the pH is adjusted to around 10 with aqueous ammonia to facilitate the reaction. biointerfaceresearch.com The resulting Cd(OH)2 can then be calcined to form CdO nanoparticles. Another approach involves using veldt grape leaf extract as a chelating agent to fabricate Cd(OH)2 and CdO nanoparticles. researchgate.net These green synthesis methods offer a reliable and inexpensive way to produce nanoparticles with potential applications in areas like dye degradation and antimicrobial agents. researchgate.net

Solvothermal and Sonochemical Routes to Cadmium Hydroxide

Solvothermal and sonochemical methods are advanced synthesis techniques that utilize non-aqueous solvents under high temperature and pressure (solvothermal) or high-energy ultrasound (sonochemical) to produce well-defined nanostructures.

The solvothermal method involves heating a precursor solution in a sealed vessel, often an autoclave, at temperatures above the solvent's boiling point. This process has been used to synthesize cadmium hydroxide nanobelts and nanocrystals. researchgate.net The morphology of the final product, such as the formation of octahedrons and nanowires, can be controlled through this technique. dergipark.org.tr

Sonochemistry, the application of ultrasound to chemical reactions, offers a greener approach by often using water as a solvent, reducing reaction times, and improving product yields. mdpi.com While specific examples for the direct sonochemical synthesis of Cd(OH)2 are less common in the provided context, the technique is widely applied for various metal oxides and has been used to synthesize cadmium-based metal-organic frameworks (MOFs). sci-hub.se The high-energy acoustic cavitation generated by ultrasound can create localized hot spots with extreme temperatures and pressures, driving chemical reactions and leading to the formation of unique nanostructures.

Spray Pyrolysis Deposition of Cadmium Hydroxide Thin Films

Spray pyrolysis is a versatile and cost-effective technique for depositing thin films over large areas. iau.ir While typically used for producing cadmium oxide (CdO) films, the process involves the pyrolytic decomposition of a precursor solution that can be related to cadmium hydroxide.

In this method, an aqueous solution of a cadmium salt, such as cadmium acetate, is sprayed onto a heated substrate. iau.ir The droplets undergo pyrolysis upon hitting the hot surface, leading to the formation of a thin film. The substrate temperature is a critical parameter that influences the film's properties, including crystallinity and optical transmittance. iau.iriau.ir For example, CdO thin films have been fabricated at substrate temperatures ranging from 225°C to 375°C. iau.ir

Although the direct deposition of Cd(OH)2 films via spray pyrolysis is not explicitly detailed, the technique's versatility allows for the deposition of precursor films that can be subsequently converted to the desired hydroxide or oxide phase. The process offers good control over film thickness and homogeneity by adjusting parameters like spray rate, solution concentration, and nozzle-to-substrate distance. iau.ir

Successive Ionic Layer Adsorption and Reaction (SILAR) Method for Cadmium Hydroxide Films

The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a simple and economical chemical deposition technique for growing thin films at room temperature. tandfonline.com It is based on the sequential immersion of a substrate into cationic and anionic precursor solutions, with a rinsing step in between to remove excess, unadsorbed ions.

For the deposition of Cd(OH)2, a substrate is first dipped into a cadmium-containing solution, such as an aqueous cadmium-ammonia complex or an alkaline cadmium chloride solution. tandfonline.comcapes.gov.br After rinsing, the substrate is immersed in a solution containing hydroxide ions, leading to the formation of a thin layer of Cd(OH)2 on the substrate surface. By repeating this cycle, a film of the desired thickness can be grown.

The SILAR method has been successfully used to deposit Cd(OH)2 films on glass substrates. tandfonline.comcapes.gov.br These as-deposited films can then be annealed to transform them into cadmium oxide (CdO). tandfonline.comcapes.gov.br The number of deposition cycles plays a crucial role in determining the film's properties, with studies showing that a saturation stage can be reached after a certain number of cycles, for instance, 80 cycles in one report. tandfonline.com This method is valued for its simplicity and ability to produce nanocrystalline films at ambient temperatures. tandfonline.com

Research Findings on Cadmium Hydroxide Synthesis

| Method | Precursors | Key Findings | Reference |

| Electrochemical Deposition | Cadmium nitrate | Deposition of Cd(OH)2 thin films, which can be annealed to form CdO. | espublisher.com |

| Chemical Bath Deposition (CBD) | Cadmium chloride, Ammonia | Synthesis of interconnected Cd(OH)2 nanowires with high specific surface area (23.96 m²/g) and specific capacitance (356 F/g). | espublisher.comespublisher.com |

| Green Synthesis | Cadmium sulfate, Plant extracts (e.g., olive leaf, veldt grape) | Eco-friendly synthesis of Cd(OH)2/CdO nanoparticles using plant extracts as reducing and capping agents. | biointerfaceresearch.comworldresearchersassociations.comresearchgate.net |

| Successive Ionic Layer Adsorption and Reaction (SILAR) | Cadmium-ammonia complex or Cadmium chloride, NaOH | Deposition of nanocrystalline Cd(OH)2 films at room temperature, which can be converted to CdO upon annealing. | tandfonline.comcapes.gov.br |

Advanced Structural and Morphological Characterization of Cadmium Hydroxide

X-ray Diffraction (XRD) Analysis for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure and phase purity of cadmium hydroxide (B78521). The diffraction patterns obtained from Cd(OH)₂ samples are typically compared with standard data from the Joint Committee for Powder Diffraction Standards (JCPDS) to identify the crystalline phase.

Research has shown that Cd(OH)₂ can crystallize in several forms, most commonly hexagonal and monoclinic. The hexagonal wurtzite structure is frequently identified, with diffraction peaks corresponding to specific crystallographic planes such as (100), (110), and (202). espublisher.com The lattice constants calculated from XRD patterns for hexagonal Cd(OH)₂ are approximately a = 3.49 Å and c = 4.71 Å. researchgate.net These values align well with the standard JCPDS card No. 31-0228. researchgate.netresearchgate.net The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity, with more intense peaks indicating higher crystallinity, which can increase with longer synthesis times. researchgate.net

In some syntheses, a monoclinic phase of Cd(OH)₂ has also been observed, corresponding to JCPDS card No. 40-0760. The phase that forms can be influenced by the synthesis method and conditions. For instance, hydrothermal processes have been used to produce single-crystalline hexagonal Cd(OH)₂ nanoplates, with XRD analysis confirming the absence of other phases like cadmium oxide (CdO). cityu.edu.hk

| Crystal System | Lattice Parameters (Å) | JCPDS Card No. | Reference |

|---|---|---|---|

| Hexagonal | a = 3.4960, c = 4.7020 | 00-013-0226 | espublisher.com |

| Hexagonal | a = 3.49, c = 4.71 | 31-0228 | researchgate.netresearchgate.net |

| Monoclinic | Not Specified | 40-0760 | |

| Monoclinic | a = 5.935, b = 10.383, c = 3.510 | Not Specified | world-science.ru |

Electron Microscopy Studies (SEM, FESEM, TEM, HRTEM)

Electron microscopy techniques are indispensable for visualizing the morphology and fine structural details of Cd(OH)₂ at the nanoscale.

Transmission Electron Microscopy (TEM) provides higher resolution imaging, showing that these nanowires can have diameters ranging from 5 to 40 nm. espublisher.comresearchgate.net In some cases, nanowires aggregate to form bundled morphologies. espublisher.com High-Resolution Transmission Electron Microscopy (HRTEM) and Selected Area Electron Diffraction (SAED) analyses confirm the single-crystalline nature of these nanowires. nih.govacs.org HRTEM images display clear lattice fringes, which can be measured to determine interplanar spacing and confirm the growth direction. espublisher.comnih.gov For instance, a growth direction along the Current time information in Bangalore, IN. axis has been identified for some nanowires. researchgate.net

| Morphology | Dimensions | Characterization Method | Key Findings | Reference |

|---|---|---|---|---|

| Nanowires | Diameter: <10 nm; Crystal Size: 5 nm | SEM, TEM, HRTEM | Uniform, interconnected, polycrystalline nanowires forming bundles. | espublisher.com |

| Nanowires | Diameter: ~40 nm; Length: Tens of micrometers | FESEM, HRTEM, SAED | Single-crystalline nanowires formed in bundles. | nih.gov |

| Nanowires | Diameter: 5-40 nm; Length: Several micrometers | TEM, XRD | Growth observed along the Current time information in Bangalore, IN. direction. | researchgate.net |

| Nanobelts | Width: ~300 nm; Thickness: ~70 nm | SEM | Morphology changes from nanowires to nanobelts with increased temperature. |

Two-dimensional (2D) nanostructures of Cd(OH)₂ have also been extensively studied. Uniform hexagonal nanoplates have been synthesized directly on cadmium substrates. cityu.edu.hk SEM and TEM imaging show well-defined hexagonal shapes with thicknesses of 30–80 nm and lateral lengths of 80–200 nm. cityu.edu.hk HRTEM analysis of these nanoplates reveals their single-crystalline nature, with lattice fringes corresponding to the researcher.life crystalline plane of the monoclinic system of Cd(OH)₂.

More uniquely shaped nanocatalysts, described as quasi-square, have been developed for applications in electrochemical CO₂ reduction. rsc.orgrsc.org TEM images show that these nanocatalysts have a uniform, quasi-square shape and are dispersed homogeneously on a substrate. rsc.org These specialized structures are reported to expose high-activity facets, enhancing their catalytic performance. rsc.orggoogle.com

A distinct and complex morphology known as "nano-nests" has been synthesized through chemical routes. rsc.org This three-dimensional structure is characterized by an interconnected, nest-like arrangement of Cd(OH)₂ nanostructures. This morphology has also been observed as an evolution from other structures during electrochemical testing, suggesting it can be a transformation product under certain conditions. rsc.org The intricate and porous nature of nano-nests provides a high surface area, which is a desirable feature for applications such as in supercapacitors and catalysts.

Imaging of Nanoplates and Quasi-Square Nanocatalysts

Spectroscopic Characterization

Spectroscopic methods provide crucial information about the elemental composition and chemical bonding within the material.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the oxidation (valence) states of the constituent elements in Cd(OH)₂. A typical XPS survey scan of a pure Cd(OH)₂ sample confirms the presence of Cadmium (Cd) and Oxygen (O) signals. cityu.edu.hk

High-resolution XPS spectra provide detailed information about the chemical states. The Cd 3d spectrum is split into two peaks due to spin-orbit coupling: Cd 3d₅/₂ and Cd 3d₃/₂. For Cd(OH)₂, these peaks are typically found at binding energies of approximately 404.5-405.9 eV and 411.2-412.5 eV, respectively. cityu.edu.hkmdpi.com The positions of these peaks are characteristic of the Cd²⁺ oxidation state, and the absence of peaks corresponding to metallic Cd⁰ confirms the purity of the cadmium hydroxide phase. mdpi.com The O 1s spectrum often shows multiple components, with a primary peak around 531.2-532.0 eV attributed to the hydroxyl (OH⁻) groups in the Cd(OH)₂ lattice and sometimes a secondary peak associated with adsorbed oxygen on the surface. cityu.edu.hk

| Core Level | Binding Energy (eV) | Attribution | Reference |

|---|---|---|---|

| Cd 3d₅/₂ | 404.5 | Cd²⁺ in Cd(OH)₂ | cityu.edu.hk |

| Cd 3d₃/₂ | 411.2 | Cd²⁺ in Cd(OH)₂ | cityu.edu.hk |

| Cd 3d₅/₂ | 405.9 | Cd²⁺ in Cd(OH)₂ | mdpi.com |

| Cd 3d₃/₂ | 412.5 | Cd²⁺ in Cd(OH)₂ | mdpi.com |

| O 1s | 531.2 | Adsorbed Oxygen | cityu.edu.hk |

| O 1s | 529.2 | Ionized Oxygen (OH⁻) | cityu.edu.hk |

| O 1s | ~532.0 | Cd-OH |

Fourier Transform Infrared Spectroscopy (FTIR) for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a critical analytical tool for identifying the functional groups and chemical bonds present in a material. In the analysis of cadmium hydroxide, FTIR spectra provide definitive evidence of its chemical structure.

The FTIR spectrum of Cd(OH)₂ typically displays several characteristic absorption peaks. A broad absorption band is consistently observed in the region of 3436-3601 cm⁻¹, which is attributed to the O-H stretching vibrations of the structural hydroxyl (-OH) groups and any adsorbed water molecules. espublisher.comcityu.edu.hk Another significant peak, often appearing around 1643 cm⁻¹, corresponds to the bending vibration of water (H₂O) molecules. cityu.edu.hk The presence of the cadmium-oxygen (Cd-O) bond is confirmed by absorption peaks in the lower wavenumber region, with specific peaks reported at approximately 1454 cm⁻¹, and in the range of 500-860 cm⁻¹. espublisher.comresearchgate.net The bending vibrations of Cd-O-H are also identified, typically around 830 cm⁻¹. cityu.edu.hk

Detailed Research Findings:

Different synthesis methods and conditions can influence the resulting FTIR spectra. For instance, Cd(OH)₂ nanoplates synthesized via a hydrothermal process exhibit a sharp absorption peak at 3601 cm⁻¹, indicative of well-defined structural OH groups. cityu.edu.hk In contrast, Cd(OH)₂ nanowires prepared by a chemical bath deposition method show a broader band at 3436 cm⁻¹, suggesting a greater presence of adsorbed water or variations in the hydroxyl group environment. espublisher.com

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| O-H Stretching | 3436 - 3601 | espublisher.comcityu.edu.hk |

| H₂O Bending | 1643 | cityu.edu.hk |

| Cd-O Stretching | 1454, 500-860 | espublisher.comresearchgate.net |

| Cd-O-H Bending | 830 | cityu.edu.hk |

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgthermofisher.com It operates by detecting the characteristic X-rays emitted from a material when bombarded with a high-energy electron beam. wikipedia.org This technique provides qualitative and quantitative information on the elemental makeup of the sample.

For cadmium hydroxide, EDX analysis consistently confirms the presence of cadmium (Cd) and oxygen (O) as the primary constituent elements. espublisher.comresearchgate.net This confirms the successful synthesis of a cadmium-oxygen-based compound. However, it is important to note that EDX is generally unable to detect the presence of hydrogen due to its low atomic number. espublisher.com Therefore, while EDX verifies the presence of cadmium and oxygen, it cannot directly confirm the hydroxide (OH) group. espublisher.com The presence of the hydroxyl group is typically inferred from other techniques like FTIR.

Detailed Research Findings:

EDX analysis of Cd(OH)₂ nanomaterials prepared by a composite-hydroxide-mediated (CHM) method confirmed the presence of cadmium and oxygen in all samples, with some carbon impurity also detected. researchgate.net The elemental composition can also be quantified. For example, in some analyses, the atomic percentage of cadmium and oxygen can be determined, providing a stoichiometric approximation of the synthesized material.

| Element | Detected in Cd(OH)₂ | Notes | Reference |

| Cadmium (Cd) | Yes | Primary constituent element | espublisher.comresearchgate.net |

| Oxygen (O) | Yes | Primary constituent element | espublisher.comresearchgate.net |

| Hydrogen (H) | No | Not detectable by standard EDX | espublisher.com |

| Carbon (C) | Yes (as impurity) | Often present from precursors or contamination | researchgate.net |

Thermal Analysis (Thermogravimetry and Differential Thermal Analysis)

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and phase transitions of materials as a function of temperature. uni-siegen.de TGA measures the change in mass of a sample as it is heated, while DTA detects the temperature difference between a sample and an inert reference material, revealing endothermic and exothermic processes. uni-siegen.de

For cadmium hydroxide, thermal analysis is crucial for understanding its decomposition behavior. The primary thermal event for Cd(OH)₂ is its decomposition into cadmium oxide (CdO) and water (H₂O). This is an endothermic process, meaning it requires an input of energy.

Detailed Research Findings:

DTA curves for cadmium hydroxide typically show a distinct endothermic peak corresponding to the decomposition of Cd(OH)₂. researchgate.net The temperature at which this decomposition occurs can vary depending on the synthesis method and the resulting particle size and crystallinity. For instance, one study reported a strong endothermic peak centered at 205 °C for the decomposition of as-prepared Cu-doped Cd(OH)₂ nanopowder. researchgate.net Another study observed an endothermic peak at 240 °C, which was attributed to the crystallization of the material. researchgate.net The TGA curve complements the DTA data by showing a corresponding weight loss in the same temperature range, which is attributed to the loss of water molecules during the conversion of Cd(OH)₂ to CdO.

| Thermal Event | Temperature Range (°C) | Observation | Reference |

| Decomposition of Cd(OH)₂ to CdO | 205 - 240 | Endothermic peak in DTA, Weight loss in TGA | researchgate.net |

| Crystallization | 240 | Endothermic peak in DTA | researchgate.net |

Specific Surface Area Determination for Nanostructured Cadmium Hydroxide

The specific surface area is a critical property of nanostructured materials, as it significantly influences their performance in various applications, such as catalysis, sensing, and energy storage. The Brunauer-Emmett-Teller (BET) method, which involves the analysis of nitrogen gas adsorption-desorption isotherms at 77 K, is the most common technique for determining the specific surface area. espublisher.com

For nanostructured cadmium hydroxide, a high specific surface area is desirable as it provides more active sites for electrochemical reactions. The morphology of the nanostructures plays a crucial role in determining the surface area.

Detailed Research Findings:

Research has shown that different synthesis approaches can yield Cd(OH)₂ nanostructures with varying specific surface areas. For example, Cd(OH)₂ nanowires synthesized by a cost-effective chemical bath deposition (CBD) method were found to have a remarkable specific surface area of 23.96 m² g⁻¹. espublisher.com This high surface area is advantageous for improving the interaction between the electrode and the electrolyte in supercapacitor applications. espublisher.comespublisher.com In another instance, hexagonal Cd(OH)₂ nanoplates were synthesized, and while a specific surface area value was not provided in the abstract, their well-defined morphology with thicknesses of 30–80 nm and lengths of 80–200 nm suggests a significant surface area. cityu.edu.hk

| Cd(OH)₂ Nanostructure | Synthesis Method | Specific Surface Area (m² g⁻¹) | Reference |

| Nanowires | Chemical Bath Deposition (CBD) | 23.96 | espublisher.comespublisher.com |

| Hexagonal Nanoplates | Hydrothermal | Not explicitly stated, but morphology suggests high surface area | cityu.edu.hk |

Electronic and Optical Properties of Cadmium Hydroxide

Electronic Band Structure Characterization

The arrangement of electron energy levels in cadmium hydroxide (B78521) defines its semiconductor nature. The energy difference between the valence band and the conduction band, known as the band gap, is a fundamental parameter governing its electronic and optical behavior.

Cadmium hydroxide is characterized as a wide-band-gap semiconductor material. researchgate.nettandfonline.com Theoretical and experimental studies confirm that Cd(OH)₂ exhibits direct interband transitions. tandfonline.com The direct band gap values reported in the literature for Cd(OH)₂ vary depending on the synthesis method and the morphology of the material. For instance, values ranging from 3.2 eV to 3.4 eV are considered characteristic of the wide direct band gap of Cd(OH)₂. researchgate.net

Research on electrochemically prepared Cd(OH)₂ nanowires has identified both direct and indirect band gaps. These nanowires were reported to have a direct band gap of 2.75 eV and an indirect band gap of 2.15 eV. Similarly, nanostructured Cd(OH)₂ thin films grown by chemical bath deposition showed a direct band gap of 2.74 eV. tandfonline.com Other studies on thin films have reported direct band gap values of 3.13 eV and 3.30 eV. selcuk.edu.trresearchgate.net The bulk band gap for Cd(OH)₂ is noted to be around 3.2 eV. researchgate.net This variation highlights the sensitivity of the electronic band structure to the material's form and preparation conditions.

Table 1: Reported Band Gap Energies for Cadmium Hydroxide (Cd(OH)₂)

| Material Form | Synthesis Method | Band Gap Type | Energy (eV) |

| Nanowires | Electrochemical Deposition | Direct | 2.75 |

| Nanowires | Electrochemical Deposition | Indirect | 2.15 |

| Thin Film | Chemical Bath Deposition | Direct | 2.74 |

| Thin Film (Nanoparticles) | Spray Coating | Direct | 3.13 |

| Thin Film | Chemical Bath Deposition | Direct | 3.30 |

| Bulk Material | - | Direct | 3.2 |

The band gap of cadmium hydroxide is significantly influenced by its nanostructure. This phenomenon is primarily attributed to the quantum confinement effect, where the electronic properties of a material change when its size is reduced to the nanoscale. A blue shift in the absorption edge, corresponding to an increase in the band gap, is observed when the size of Cd(OH)₂ nanocrystals decreases. researchgate.net

Studies have shown that the absorption edges for Cd(OH)₂ nanocrystals are located in the range of 320-330 nm. researchgate.net As these nanocrystals grow and form larger structures like nanowires, the absorption edge shifts to longer wavelengths (330-350 nm), indicating a decrease in the band gap energy. researchgate.net This demonstrates a clear evolution of the band gap with the size and morphology of the nanostructures, shifting from higher energy values in small nanocrystals towards the lower, bulk material value as the particle size increases. researchgate.net

Direct and Indirect Band Gap Energy Determination

Optical Absorption and Emission Characteristics

The interaction of cadmium hydroxide with electromagnetic radiation, particularly in the ultraviolet and visible regions, is characterized by its absorption and emission spectra. These properties are investigated using spectroscopic techniques to understand electron transitions.

UV-Visible spectroscopy is a fundamental technique used to analyze the optical absorption properties and estimate the band gap of Cd(OH)₂. The absorption spectra of Cd(OH)₂ nanostructures reveal distinct absorption edges that are dependent on the particle size. researchgate.net For bulk Cd(OH)₂, the absorption edge is reported at approximately 390 nm (corresponding to 3.2 eV). researchgate.net In contrast, nanocrystalline forms exhibit a significant blue shift. researchgate.net

For example, Cd(OH)₂ nanocrystals show absorption edges in the 320-330 nm wavelength range. researchgate.net As the nanostructures evolve into nanowires, this edge shifts towards longer wavelengths of 330-350 nm. researchgate.net This size-dependent absorption is a direct consequence of quantum confinement effects.

Photoluminescence (PL) spectroscopy provides insight into the radiative recombination processes of photo-excited electron-hole pairs in a material. The PL spectrum of Cd(OH)₂ nanostructures typically exhibits two main emission bands. researchgate.net

Green Emission: A visible light emission band is observed in the green region of the spectrum, specifically between 475 nm and 510 nm. researchgate.net

Deep-Level Emission (DLE): Another emission band is found at longer wavelengths, from 510 nm to 540 nm. researchgate.net This deep-level emission is generally attributed to the presence of impurities and structural defects within the crystal lattice, such as oxygen vacancies and cadmium interstitials. researchgate.net

In some cases involving composite materials, such as Cd(OH)₂-CdO, the photoluminescence characterization reveals various electronic transitions within the cadmium oxide, which acts as an activator within the cadmium hydroxide host matrix.

Table 2: Photoluminescence Emission Bands of Cd(OH)₂ Nanostructures

| Emission Type | Wavelength Range (nm) | Associated Cause |

| Green Emission | 475 - 510 | Band-to-band recombination |

| Deep-Level Emission (DLE) | 510 - 540 | Impurities and structural defects (e.g., oxygen vacancies) |

UV-Visible Spectroscopy for Absorption Spectra Analysis

Refractive Index and Transmittance Studies

The refractive index and optical transmittance are crucial parameters for designing optical and optoelectronic devices. Cadmium hydroxide demonstrates high transparency in the visible and near-infrared regions of the electromagnetic spectrum, making it a suitable material for applications requiring transparent conductive layers. tandfonline.com

Studies on thin films prepared from Cd(OH)₂ nanoparticles have shown high transparency, reaching approximately 80% in the infrared region. selcuk.edu.tr Other reports on films containing Cd(OH)₂ also confirm high transparency of up to 90% in the visible region. The calculated refractive index for a Cd(OH)₂ thin film was found to vary between 1.65 and 2.15 across the measured spectral region. selcuk.edu.tr This combination of high transmittance and a significant refractive index underscores its potential in optical applications. tandfonline.com

Computational and Theoretical Investigations of Electronic and Optical Properties

Theoretical modeling and computational simulations have become indispensable tools for predicting and understanding the material properties of cadmium hydroxide (Cd(OH)₂). These methods, particularly those rooted in quantum mechanics, provide profound insights into the electronic and optical behaviors at an atomic level, complementing and guiding experimental research.

Density Functional Theory (DFT) Calculations for Band Structure and Coordination

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to Cd(OH)₂ to determine its fundamental electronic properties and coordination environment.

First-principles electronic structure calculations based on DFT show that bulk cadmium hydroxide is a direct band gap semiconductor. researchgate.net This characteristic is crucial for its potential application in optoelectronic devices. The calculated band gap values, however, can vary depending on the specific functional and computational approach used. For instance, one first-principles DFT investigation reported the band gap of undoped Cd(OH)₂ to be approximately 1.83 eV. researchgate.netresearchgate.net It is important to note that semi-local DFT methods are known to sometimes underestimate bandgaps. materialsproject.org Experimentally, a direct band gap of 3.13 eV has been found through optical analysis of thin films. researchgate.net

| Computational Method | Band Gap Type | Calculated Band Gap (eV) | Reference |

|---|---|---|---|

| First-Principles Density Functional Theory | Direct | ~1.83 | researchgate.netresearchgate.net |

| Optical Analysis (Experimental) | Direct | 3.13 | researchgate.net |

DFT calculations are also pivotal in elucidating the coordination chemistry of Cd(OH)₂. The arrangement of atoms and the nature of the chemical bonds significantly influence the material's properties. For example, in studies of quasi-square-shaped Cd(OH)₂ nanocatalysts, DFT calculations combined with X-ray absorption spectroscopy revealed that a low Cd-O coordination number on the exposed (002) facet was key to enhancing the activation of CO₂ for electrochemical reduction. rsc.org The amplitude of the Fourier-transformed Extended X-ray Absorption Fine Structure (EXAFS) data indicated a more significant decrease in the Cd-O coordination number compared to the Cd-Cd coordination. rsc.org DFT further confirmed that the (002) facet, represented by the (001) facet in calculations due to their parallel atomic configurations, is a high-activity surface that requires lower energy for the formation of carbon monoxide. rsc.org

DFT has also been used to determine the optimized lattice parameters for the trigonal (P-3m1) structure of Cd(OH)₂. materialsproject.org

| Lattice Parameter | Value (Å) | Reference |

|---|---|---|

| a | 3.587 | materialsproject.org |

| b | 3.587 | materialsproject.org |

| c | 4.694 | materialsproject.org |

Electrochemical Research Applications of Cadmium Hydroxide

Cadmium Hydroxide (B78521) as Electrode Material in Energy Storage Devices

The electrochemical properties of cadmium hydroxide are central to its function in energy storage systems. As an electrode material, it participates in reversible faradaic reactions, which are fundamental to the charge storage mechanisms in both supercapacitors and batteries.

Supercapacitor Performance Enhancement

Cadmium hydroxide is recognized as a promising material for supercapacitor electrodes due to its distinct electrochemical characteristics. espublisher.com The performance of supercapacitors is heavily reliant on the properties of the electrode materials, with an ideal material possessing a high specific capacitance, long cycle life, and good rate capability.

Cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) are essential techniques used to evaluate the electrochemical performance of cadmium hydroxide electrodes. espublisher.com CV measurements provide insights into the redox behavior and the capacitive nature of the material, while GCD studies determine the specific capacitance, energy density, and power density.

In a typical three-electrode setup using an aqueous electrolyte like potassium hydroxide (KOH) or sodium hydroxide (NaOH), the CV curves of Cd(OH)₂ electrodes exhibit distinct redox peaks, indicating pseudocapacitive behavior. espublisher.comarabjchem.org The shape of the CV curves, which deviates from the ideal rectangular shape of electric double-layer capacitors (EDLCs), confirms the faradaic nature of the charge storage process. cardiff.ac.uk

GCD curves for cadmium hydroxide electrodes are non-linear, further supporting the occurrence of redox reactions during the charge and discharge processes. cardiff.ac.uk The length of the discharge time in a GCD curve is directly proportional to the specific capacitance of the electrode material.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for investigating the internal resistance and charge transfer kinetics of an electrode. arabjchem.org The Nyquist plot, a common representation of EIS data, provides information about the equivalent series resistance (ESR), charge transfer resistance (Rct), and ion diffusion processes.

For Cd(OH)₂ electrodes, the Nyquist plot typically consists of a semicircle at high frequencies and a straight line at low frequencies. espublisher.com The intercept of the semicircle with the real axis at high frequency represents the ESR, which includes the resistance of the electrolyte, the intrinsic resistance of the electrode material, and the contact resistance at the current collector interface. The diameter of the semicircle corresponds to the charge transfer resistance at the electrode-electrolyte interface. A smaller Rct value indicates faster charge transfer kinetics. The straight line in the low-frequency region, known as the Warburg impedance, is related to the diffusion of ions within the electrode material.

Studies have shown that nanostructured Cd(OH)₂ electrodes, such as nanowires, exhibit low ESR and Rct values, which contribute to their high electrochemical performance. espublisher.com

The specific capacitance of cadmium hydroxide electrodes is a key performance metric. Research has demonstrated that nanostructured Cd(OH)₂ can achieve high specific capacitance values. For instance, Cd(OH)₂ nanowires synthesized by a chemical bath deposition method exhibited a specific capacitance of 356 F/g at a current density of 1 A/g. espublisher.com

Cycling stability is another crucial factor for practical applications. Cd(OH)₂ nanowire electrodes have shown good long-term performance, retaining a significant portion of their initial capacitance after thousands of charge-discharge cycles. One study reported 74% capacitance retention after 5000 cycles at a scan rate of 100 mV/s. espublisher.com The gradual decrease in capacitance over extended cycling can be attributed to the depletion of the active material in the electrolyte. espublisher.com

| Material | Specific Capacitance (F/g) | Current Density (A/g) | Capacitance Retention (%) | Number of Cycles | Reference |

| Cd(OH)₂ Nanowires | 356 | 1 | 74 | 5000 | espublisher.com |

| Fe(OH)₂@Cd(OH)₂ | 368 | 0.5 | 52 | 5000 | researchgate.net |

| Cu(OH)₂@Cd(OH)₂ | 374 | - | - | - | researchgate.net |

The morphology of the electrode material plays a critical role in its pseudocapacitive performance. Nanostructured architectures, such as nanowires and core-shell structures, offer significant advantages.

Nanowires: Cadmium hydroxide nanowires provide a large surface area, which enhances the interaction between the electrode and the electrolyte. espublisher.com The interconnected nanowire network facilitates efficient charge transport and ion diffusion, leading to improved specific capacitance and rate capability. espublisher.com

Specific Capacitance and Cycling Stability Investigations

Optimization in Nickel-Cadmium Battery Electrodes

In nickel-cadmium (Ni-Cd) batteries, cadmium hydroxide is the discharged form of the negative electrode. sustainability-directory.com The fundamental reaction at the negative electrode during discharge is the oxidation of cadmium metal to cadmium hydroxide, and the reverse reaction occurs during charging. numberanalytics.com

The physical and chemical properties of the cadmium hydroxide, such as particle size and crystal structure, can influence the battery's performance, including its cycle life and susceptibility to the "memory effect." The memory effect is associated with the formation of larger, less reactive cadmium hydroxide crystals during prolonged partial discharge cycles. sustainability-directory.com

Furthermore, the composition of the electrolyte, an aqueous solution of potassium hydroxide, also plays a role in the electrochemical processes at the cadmium hydroxide electrode. mdpi.com Additives to the electrolyte can be used to improve battery performance, particularly at different operating temperatures. mdpi.com

Doping and Nanostructuring Approaches for Performance Optimization

The electrochemical performance of cadmium hydroxide (Cd(OH)₂) can be significantly enhanced through strategic doping and nanostructuring. These approaches aim to improve properties like electrical conductivity, surface area, and the number of active sites, which are crucial for applications in batteries and supercapacitors.

Doping, the intentional introduction of foreign elements into the Cd(OH)₂ structure, is a key strategy for modifying its electronic and electrochemical characteristics. numberanalytics.commdpi.com For instance, doping with elements can improve electrical conductivity and create defects that serve as additional redox-active sites. mdpi.com This enhancement is critical as the inherent low conductivity of many metal hydroxides can limit their performance. In one study, doping copper into Cd(OH)₂ catalysts was shown to dramatically shift the selectivity of electrochemical CO₂ reduction from formic acid (HCOOH) to carbon monoxide (CO). rsc.org Pure Cd(OH)₂ exhibited a 75.2% selectivity for HCOOH, while a Cu-doped Cd(OH)₂ catalyst achieved a remarkable 97.7% selectivity for CO under the same conditions. rsc.org This shift is attributed to Cu doping facilitating the adsorption of CO₂ and reducing the energy barrier for the formation of the *COOH intermediate. rsc.org

Nanostructuring, on the other hand, focuses on controlling the size and shape of the Cd(OH)₂ material at the nanoscale. numberanalytics.com This creates a larger surface area, which improves the interaction between the electrode and the electrolyte. espublisher.com Various nanostructures such as nanowires, nanoplates, and porous networks have been successfully synthesized. For example, Cd(OH)₂ nanowires synthesized via a chemical bath deposition method have demonstrated a high specific capacitance of 356 F g⁻¹ at a current density of 1 A g⁻¹, making them a promising material for supercapacitors. espublisher.com These nanowires form a porous network with a substantial surface area, which is highly efficient for supercapacitor applications. espublisher.com The interconnected nature of these nanowires is advantageous for improving the interaction between the electrode and the electrolyte. espublisher.com

The combination of doping and nanostructuring can lead to synergistic effects, further boosting performance. For example, the creation of core-shell nanostructures, such as iron hydroxide@cadmium hydroxide, has been explored for supercapacitor applications. researchgate.netresearchgate.net In this design, the core-shell architecture facilitates effective electrochemical reactions. researchgate.net

The table below summarizes the impact of different doping and nanostructuring strategies on the electrochemical performance of cadmium hydroxide-based materials.

| Modification Strategy | Material | Application | Key Performance Metric | Reference |

|---|---|---|---|---|

| Doping | Cu-doped Cd(OH)₂ | CO₂ Reduction | 97.7% selectivity for CO | rsc.org |

| Nanostructuring | Cd(OH)₂ Nanowires | Supercapacitor | Specific Capacitance: 356 F g⁻¹ | espublisher.com |

| Nanostructuring | Cd(OH)₂ Nanoplates | Oxygen Evolution Reaction | Overpotential: 266 mV at 10 mA/cm² | figshare.com |

| Core-Shell Nanostructure | Iron hydroxide@cadmium hydroxide | Supercapacitor | Specific Capacitance: 368 F g⁻¹ | researchgate.net |

Cadmium Hydroxide in Electrocatalysis

Electrochemical Carbon Dioxide (CO₂) Reduction to Carbon Monoxide (CO)

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. rsc.orgnih.gov Cadmium-based materials, including cadmium hydroxide, have emerged as efficient electrocatalysts for the selective conversion of CO₂ to carbon monoxide (CO). rsc.orgnih.gov

Catalytic Activity and Selectivity Studies

Cadmium hydroxide has demonstrated high activity and selectivity for the electrochemical reduction of CO₂ to CO. rsc.orgnih.gov Studies have shown that Cd(OH)₂ nanocatalysts can achieve nearly 100% Faradaic efficiency (FE) for CO production over a wide potential range. rsc.orgnih.gov For example, quasi-square-shaped cadmium hydroxide nanocatalysts (Cdhy-QS) have been reported to achieve a current density as high as 200 mA cm⁻² with almost 100% selectivity in an ionic liquid-based electrolyte. rsc.orgnih.gov Furthermore, a Faradaic efficiency for CO of 90% can be reached at a very low overpotential of 100 mV. rsc.org

The performance of Cd(OH)₂ catalysts can be influenced by the presence of other components. For instance, a composite of crystalline cadmium sulfide (B99878) and amorphous cadmium hydroxide (c-CdS/a-Cd(OH)₂) has shown high CO Faradaic efficiencies greater than 90% over a wide potential window of 1.0 V, with the highest value reaching approximately 100%. researchgate.netresearchgate.net Similarly, cadmium and cadmium hydroxide nanocomposites (Cd/Cd(OH)₂) have displayed excellent electrocatalytic activity, reaching a CO Faradaic efficiency of 98.3% at -2.0 V vs. Ag/Ag⁺. nih.govresearchgate.net

The table below presents a comparison of the catalytic performance of different cadmium hydroxide-based electrocatalysts for CO₂ reduction to CO.

| Catalyst | Electrolyte | Potential | Current Density | CO Faradaic Efficiency | Reference |

|---|---|---|---|---|---|

| Cdhy-QS | Ionic liquid-based | - | >200 mA cm⁻² | ~100% | rsc.orgnih.gov |

| c-CdS/a-Cd(OH)₂/CP | - | -2.16 V to -2.46 V vs. Fc/Fc⁺ | - | ~100% | researchgate.netresearchgate.net |

| Cd/Cd(OH)₂/CP | [Bmim]PF₆/CH₃CN/H₂O | -2.0 V vs. Ag/Ag⁺ | 23.8 mA cm⁻² | 98.3% | nih.govresearchgate.net |

| Pure Cd(OH)₂ | - | -0.8 V vs. RHE | - | 75.2% (for HCOOH) | rsc.org |

| Cu-Cd(OH)₂-3 | - | -0.8 V vs. RHE | - | 97.7% (for CO) | rsc.org |

Role of Surface Hydroxyl Groups and Nanocatalyst Morphology

The surface properties and morphology of cadmium hydroxide nanocatalysts play a crucial role in their catalytic performance for CO₂ reduction. rsc.orgnih.gov The presence of surface hydroxyl (OH) groups can significantly influence the reaction pathway. nih.govresearchgate.net Tuning the coverage of surface hydroxyl groups can promote CO₂ reduction while inhibiting the competing hydrogen evolution reaction (HER). rsc.orgnih.gov The introduction of hydroxyl groups to form Cd/Cd(OH)₂ nanocomposites has been shown to enhance electrocatalytic activity, which is attributed to the unique structural properties and the presence of suitable OH groups. nih.govresearchgate.net

The morphology of the nanocatalyst is also a key factor. rsc.orgnih.gov For example, quasi-square-shaped cadmium hydroxide nanocatalysts expose a high-activity (002) facet, which requires lower energy for the formation of CO. rsc.org This specific morphology not only provides low Cd-O coordination but also enhances CO₂ adsorption and activation. rsc.org The unique structure of these nanocatalysts is credited for their outstanding performance. rsc.org Similarly, the three-dimensional structure of a crystalline cadmium sulfide/amorphous cadmium hydroxide composite provides more active sites and enhances the adsorption of key intermediates, thereby improving CO selectivity. researchgate.net

Investigation of Charge Transfer Resistance

The efficiency of an electrocatalytic process is closely linked to its charge transfer resistance (Rct), which represents the opposition to the flow of electrons at the electrode-electrolyte interface. espublisher.comacs.org A lower charge transfer resistance facilitates faster reaction kinetics. researchgate.netmdpi.com

In the context of CO₂ reduction using cadmium hydroxide catalysts, a low charge transfer resistance is a key factor for high catalytic performance. rsc.orgnih.gov Studies on quasi-square-shaped cadmium hydroxide nanocatalysts have indicated that their outstanding performance can be attributed, in part, to a low charge transfer resistance. rsc.orgnih.gov This allows for more efficient electron transfer during the electrochemical process.

Similarly, for Cd/Cd(OH)₂ nanosheets, the excellent electrocatalytic performance is associated with a fast electron transfer rate, which is indicative of low charge transfer resistance. nih.govresearchgate.net Electrochemical impedance spectroscopy (EIS) is a common technique used to evaluate the charge transfer resistance of electrode materials. espublisher.comrsc.org The Nyquist plots obtained from EIS measurements can provide valuable insights into the charge transfer kinetics at the electrode/electrolyte interface. mdpi.com For instance, a smaller semicircle in the Nyquist plot generally corresponds to a lower charge transfer resistance. mdpi.com

Oxygen Evolution Reaction (OER) Electrocatalysis

Cadmium hydroxide has also been identified as a promising non-noble metal-based electrocatalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. figshare.comdntb.gov.ua The development of efficient and cost-effective OER catalysts is essential for the widespread adoption of water electrolysis technologies. mdpi.com

Cd(OH)₂ nanoplate electrocatalysts, prepared through a simple chemical precipitation method, have demonstrated impressive OER performance. figshare.com These catalysts can achieve a low overpotential of 266 mV at a current density of 10 mA/cm², which is superior to the performance of the commercial noble-metal-based catalyst RuO₂. figshare.com They also exhibit a low Tafel slope of 47 mV/dec, indicating favorable reaction kinetics, and considerable stability. figshare.com

The catalytic activity of cadmium-based materials for OER can be further enhanced through strategies like doping. For example, doping cadmium into NiFe-layered double hydroxide (LDH) nanosheets has been shown to improve their performance for both the hydrogen evolution reaction (HER) and OER. sciopen.com While the primary focus of that study was HER, it highlights the potential of cadmium in bifunctional electrocatalysts. In another study, hierarchical CdP₂-CDs-CoP nanoarrays, which contain trace amounts of CdP₂ due to the high solubility product of Cd(OH)₂, have shown robust OER performance, delivering an overpotential of 285 mV at a current density of 10 mA cm⁻², outperforming commercial RuO₂. researchgate.netacs.org

The table below summarizes the OER performance of different cadmium hydroxide-based electrocatalysts.

| Catalyst | Overpotential @ 10 mA/cm² | Tafel Slope (mV/dec) | Reference |

|---|---|---|---|

| Cd(OH)₂ Nanoplates | 266 mV | 47 | figshare.com |

| CdP₂-CDs-CoP Nanoarray | 285 mV | - | researchgate.netacs.org |

| Commercial RuO₂ | > 266 mV | - | figshare.com |

| Co(OH)₂@TA-Fe | 297 mV | 64.8 | mdpi.com |

Cadmium Hydroxide As a Precursor Material in Advanced Synthesis

Fabrication of Cadmium Oxide (CdO) Nanostructures

Cadmium hydroxide (B78521) serves as a common and effective precursor for producing cadmium oxide nanostructures. nih.govresearchgate.net This conversion is often achieved through thermal treatment, where the morphology and characteristics of the resulting CdO can be carefully controlled.

The transformation of cadmium hydroxide into cadmium oxide is typically accomplished through thermal decomposition, a process involving the removal of water upon heating. smolecule.comstudfile.netwikipedia.org The general chemical equation for this reaction is:

Cd(OH)₂(s) → CdO(s) + H₂O(g) smolecule.com

The decomposition process begins at approximately 130 °C and is considered complete by 300 °C. wikipedia.org Detailed thermal analysis studies have provided deeper insights into this transformation. Differential thermal analysis (D.T.A.) shows an endothermic process starting around 265 °C, corresponding to the dehydration of the hydroxide. acs.org Thermogravimetric analysis (T.g.a.) confirms the mass loss associated with this water removal, which is essentially complete within minutes at 300 °C. acs.org

Table 1: Thermal Analysis Data for Cadmium Hydroxide Decomposition acs.org

| Analysis Method | Observation | Temperature Range (°C) |

|---|---|---|

| Differential Thermal Analysis (D.T.A.) | Endothermic peak indicating dehydration | Starts near 265 |

| Thermogravimetric Analysis (T.g.a.) | Continuous weight loss | ~265 - 300 |

This table summarizes findings from thermal analysis experiments on the decomposition of cadmium hydroxide.

The morphology of cadmium oxide nanostructures can be precisely controlled by adjusting the synthesis conditions during the conversion from cadmium hydroxide. Cd(OH)₂ nanostructures, such as ultralong nanowires, can act as templates that are transformed into CdO nanomaterials with a similar morphology through calcination. acs.org For instance, ultralong Cd(OH)₂ nanowires can be converted to CdO nanostrands by heating at 350 °C in air for 3 hours. acs.org

Factors such as reactant concentration, temperature, and the chemical environment during the initial synthesis of the Cd(OH)₂ precursor play a crucial role in determining the final CdO morphology. acs.org A solvothermal process using a cadmium foil as both source and substrate in an ethanol-water medium can produce various Cd(OH)₂ and CdO nano and microcrystals by varying the basic medium (e.g., ammonium (B1175870) hydroxide, sodium hydroxide) and temperature. osti.gov Similarly, by progressively increasing the amounts of cadmium acetate (B1210297) and potassium hydroxide in ethanol (B145695) at 150 °C, a morphological evolution from Cd(OH)₂ hexagonal plates to various CdO shapes like stellated octahedra and {100}-truncated octahedra can be achieved. rsc.org

Table 2: Morphological Control of CdO from Cadmium-Based Precursors

| Precursor(s) | Synthesis Method | Key Parameters | Resulting Morphology |

|---|---|---|---|

| Cd(CH₃COO)₂·2H₂O, C₆H₁₂N₄ | Hydrothermal | 95 °C, 16 h, then calcination at 350 °C | Cd(OH)₂ ultralong nanowires converted to CdO nanostrands acs.org |

| Cadmium foil, Ethanol-water | Solvothermal | Varying base (NaOH, NH₄OH) and temperature | Cd(OH)₂ and CdO micro/nanocrystals of different shapes osti.gov |

| Cadmium acetate, KOH, Ethanol | Oven heating | 150 °C, 2 h, varying reactant amounts | Cd(OH)₂ hexagonal plates, CdO stellated octahedra, octahedra rsc.org |

This table illustrates how different synthesis conditions and precursors influence the final morphology of the cadmium oxide product.

Thermal Decomposition Pathways to Cadmium Oxide

Synthesis of Cadmium Sulfide (B99878) (CdS) and Cadmium Selenide (B1212193) (CdSe)

Cadmium hydroxide is an important precursor for synthesizing other key semiconductor materials, including cadmium sulfide (CdS) and cadmium selenide (CdSe). researchgate.netsmolecule.com The synthesis often involves an anion exchange process or the use of Cd(OH)₂ as a template.

For the synthesis of CdS, a layer of Cd(OH)₂ can be used as a precursor on a substrate. During sulfidation, this layer facilitates the growth of a dense and strongly adhered CdS nanofilm. researchgate.net Thermodynamic analysis has been used to determine the stable coexistence region of Cd(OH)₂ and CdS, allowing for the chemical precipitation of nucleus-shell Cd(OH)₂/CdS structures from aqueous solutions. researchgate.net

The synthesis of cadmium selenide nanostructures can also be achieved using cadmium hydroxide as a template. In one method, Cd(OH)₂ nanowires are first deposited via a chemical bath deposition (CBD) method. These nanowires then serve as a template for an anion exchange route, where hydroxyl ions are replaced by selenium ions to form CdSe nanorods. bohrium.com This templating approach allows for the creation of nanostructured CdSe with a large surface area, which is beneficial for applications such as photoelectrochemical cells. bohrium.com

Formation of Composite Materials Incorporating Cadmium Hydroxide

In addition to being a transitional precursor, cadmium hydroxide itself is incorporated into functional composite materials. These composites often combine Cd(OH)₂ with its oxide (CdO) or other materials to achieve specific properties.

Cd(OH)₂-CdO composite materials can be synthesized using techniques like pneumatic spray pyrolysis. By varying the molarity of the precursor solution (e.g., cadmium sulfate (B86663) octahydrate), it is possible to control the formation of either pure Cd(OH)₂ or a Cd(OH)₂-CdO phase mixture. These films have been noted for their high transparency and varying electrical resistivity. Similarly, CdO/Cd(OH)₂ nanocomposites have been produced for applications such as supercapacitors. espublisher.com

Furthermore, cadmium hydroxide can be combined with other semiconductor nanoparticles. For example, CdSe/Cd(OH)₂/SiO₂ nanocomposite particles have been prepared by first depositing a cadmium hydroxide shell on cadmium selenide nanoparticles, followed by a silica (B1680970) coating. researchgate.net The Cd(OH)₂ shell was found to significantly enhance the photoluminescence of the CdSe nanoparticles and improve their stability. researchgate.net Another approach involves the synthesis of polycrystalline cadmium hydroxide nanomaterials through a composite-hydroxide-mediated (CHM) method, which allows for control over properties like crystallite size and optical bandgap by varying the growth time. researchgate.net

Table 3: Examples of Composite Materials Incorporating Cadmium Hydroxide

| Composite Material | Synthesis Method | Precursors | Key Findings |

|---|---|---|---|

| Cd(OH)₂-CdO | Pneumatic Spray Pyrolysis | 3CdSO₄·8H₂O | Solution molarity controls phase formation (pure Cd(OH)₂ or composite) |

| CdSe/Cd(OH)₂/SiO₂ | Chemical Precipitation / Stöber method | CdSe nanoparticles, Cadmium sulfate | Cd(OH)₂ shell enhances photoluminescence and stability of CdSe researchgate.net |

| Polycrystalline Cd(OH)₂ | Composite-Hydroxide-Mediated (CHM) | Not specified | Growth time influences crystallite size and optical properties researchgate.net |

This table provides an overview of different composite materials that include cadmium hydroxide as a key component.

Environmental Research Perspectives: Adsorption Mechanisms and Material Interaction

Adsorption of Phosphate (B84403) Ions by Cadmium Hydroxide (B78521)

The interaction between cadmium hydroxide and phosphate ions is a subject of significant environmental research, particularly in the context of nutrient and contaminant co-occurrence in aquatic systems. While direct studies focusing solely on cadmium hydroxide as a primary adsorbent for phosphate are less common than those involving iron or aluminum hydroxides, the underlying principles of surface chemistry govern these interactions. The presence of phosphate can influence the behavior and fate of cadmium in the environment, and conversely, cadmium hydroxide surfaces can interact with phosphate ions.